molecular formula C2H2CrO4 B022068 Chromic formate CAS No. 27115-36-2

Chromic formate

Cat. No. B022068
CAS RN: 27115-36-2
M. Wt: 187.05 g/mol
InChI Key: QOWZHEWZFLTYQP-UHFFFAOYSA-K
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Patent
US04598020

Procedure details

A chromium complex of ##STR1## Anthranilic acid→3-Methyl-1-phenyl-5-pyrazolone; then heat with chromium formate in formamide solution for 6 hr. at 113°-115° C. to form the chromium complex which contains 1 atom of chromium per 2 mol. dye.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].CC1N[N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)C(=O)C=1.C([NH2:26])=O>C([O-])=O.[Cr+3].C([O-])=O.C([O-])=O.[Cr]>[CH:21]1[CH:22]=[CH:23][C:18]([N:14]=[N:4][C:3]2[CH:2]=[CH:8][C:7]([NH2:26])=[CH:6][CH:5]=2)=[CH:19][CH:20]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NN(C(C1)=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)[O-].[Cr+3].C(=O)[O-].C(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 113°-115° C. to form the chromium complex which

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598020

Procedure details

A chromium complex of ##STR1## Anthranilic acid→3-Methyl-1-phenyl-5-pyrazolone; then heat with chromium formate in formamide solution for 6 hr. at 113°-115° C. to form the chromium complex which contains 1 atom of chromium per 2 mol. dye.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].CC1N[N:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)C(=O)C=1.C([NH2:26])=O>C([O-])=O.[Cr+3].C([O-])=O.C([O-])=O.[Cr]>[CH:21]1[CH:22]=[CH:23][C:18]([N:14]=[N:4][C:3]2[CH:2]=[CH:8][C:7]([NH2:26])=[CH:6][CH:5]=2)=[CH:19][CH:20]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NN(C(C1)=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(=O)[O-].[Cr+3].C(=O)[O-].C(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 113°-115° C. to form the chromium complex which

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.